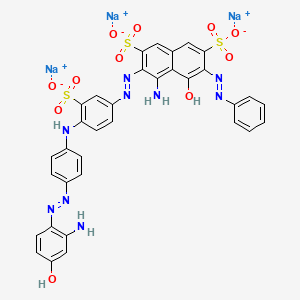

Direct Black 168

Description

Properties

Molecular Formula |

C34H24N9Na3O11S3 |

|---|---|

Molecular Weight |

899.8 g/mol |

IUPAC Name |

trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C34H27N9O11S3.3Na/c35-24-17-23(44)11-13-25(24)41-38-21-8-6-19(7-9-21)37-26-12-10-22(16-27(26)55(46,47)48)40-42-32-28(56(49,50)51)14-18-15-29(57(52,53)54)33(34(45)30(18)31(32)36)43-39-20-4-2-1-3-5-20;;;/h1-17,37,44-45H,35-36H2,(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |

InChI Key |

GWAKFAUFNNPZFE-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=C(C=C4)NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)O)N)S(=O)(=O)[O-])N)O.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of C.I. Direct Black 168

Introduction

C.I. Direct Black 168 is a trisazo dye, a complex organic molecule widely utilized in the textile industry for dyeing cellulosic fibers such as cotton, viscose, and linen, as well as for coloring paper and leather products.[1][2][3] Its molecular structure, featuring multiple azo groups (-N=N-), is responsible for its deep black color and good affinity for these substrates.[4][5] The synthesis of this dye is a multi-step process involving a series of diazotization and azo coupling reactions, which are fundamental transformations in the chemistry of synthetic dyes.[1][6][7] This guide provides a detailed technical overview of the synthesis pathway of C.I. This compound, intended for researchers and professionals in chemistry and drug development. It outlines the experimental protocols, presents quantitative data in a structured format, and visualizes the synthesis workflow.

Overall Synthesis Pathway

The synthesis of C.I. This compound is built upon a sequence of three coupling reactions. The process begins with the diazotization of an aromatic amine, which is then coupled with another aromatic compound. This sequence is repeated to build the final trisazo structure. The key raw materials for this synthesis are 4,4'-diaminodiphenylamine-2-sulfonic acid (commonly known as PP-Acid), H-Acid (1-amino-8-naphthol-3,6-disulfonic acid), aniline (B41778), and m-aminophenol.[1][8][9]

The general sequence of the synthesis is as follows:

-

First Diazotization: Diazotization of PP-Acid to form a diazonium salt.

-

First Coupling: The diazotized PP-Acid is coupled with H-Acid under acidic conditions to form a monoazo intermediate.

-

Second Diazotization: Diazotization of aniline.

-

Second Coupling: The monoazo intermediate is then coupled with the diazotized aniline.

-

Third Coupling: Finally, the resulting disazo compound is coupled with m-aminophenol under alkaline conditions to yield the final C.I. This compound dye.[1]

The following diagram illustrates the logical workflow of the synthesis process.

Experimental Protocols and Data

The following sections provide detailed methodologies for the key stages of the synthesis, with quantitative data summarized in tables for clarity. The protocol is based on established manufacturing procedures.[1]

Diazotization of PP-Acid and First (Acidic) Coupling

This initial stage involves the conversion of PP-Acid into its diazonium salt, which is then immediately reacted with H-Acid.

Protocol:

-

PP-Acid Dissolution: In a 200mL beaker, dissolve 15.8g of PP-Acid in 100mL of water. Add 6g of 40% sodium hydroxide (B78521) solution to aid dissolution.

-

Diazotization Setup: In a larger 1000mL beaker, prepare a mixture of approximately 20mL of water, 30.5g of 30% hydrochloric acid, and about 50g of crushed ice. Stir to cool the mixture to around 5°C.

-

Diazotization Reaction: Slowly add the dissolved PP-Acid solution to the acidic ice mixture while maintaining the temperature at approximately 5°C. After stirring for 10 minutes, add a solution of 8g of sodium nitrite (B80452). The reaction is monitored using starch-iodide paper, which should turn blue, indicating excess nitrous acid.[10] To remove the excess, 0.5g of sulfamic acid is added. The reaction is allowed to proceed for 90 minutes, maintaining a temperature of 10-15°C and a pH of 1.0-1.5.

-

H-Acid Dissolution: In a separate 500mL beaker, dissolve 40g of H-Acid in 200mL of water. Slowly add 5g of 40% sodium hydroxide to adjust the pH until the H-Acid is completely dissolved.

-

Coupling Reaction: Slowly add the dissolved H-Acid solution dropwise to the diazonium salt solution from step 3. The temperature should be maintained at 10-15°C.

-

pH Adjustment: After the addition is complete, slowly add a 10% sodium bicarbonate (NaHCO₃) solution dropwise over approximately 2 hours to adjust the pH to a range of 2.0-4.0.

-

Reaction Completion: The mixture is stirred for 14 hours. The disappearance of H-Acid is monitored to confirm the completion of the reaction.

Quantitative Data Summary: Stage 1

| Step | Reagent | Quantity | Conditions | Duration |

| PP-Acid Dissolution | PP-Acid | 15.8 g | - | - |

| Water | 100 mL | - | - | |

| Sodium Hydroxide (40%) | 6 g | - | - | |

| Diazotization | Hydrochloric Acid (30%) | 30.5 g | Temp: 5°C → 10-15°C | 90 min |

| Sodium Nitrite | 8 g | pH: 1.0-1.5 | ||

| Sulfamic Acid | 0.5 g | |||

| H-Acid Dissolution | H-Acid | 40 g | - | - |

| Water | 200 mL | - | - | |

| Sodium Hydroxide (40%) | 5 g | - | - | |

| First Coupling | - | - | Temp: 10-15°C | 14 hours |

| Sodium Bicarbonate (10%) | As needed | pH: 2.0-4.0 | (2 hours for addition) |

Diazotization of Aniline and Second Coupling

In this stage, aniline is diazotized and coupled with the monoazo intermediate produced in the first stage.

Protocol:

-

Aniline Diazotization: In a 500mL beaker, mix 30mL of water, 5g of aniline, and 12g of 30% hydrochloric acid. Stir and cool the mixture to 0°C using an ice bath.

-

Slowly add a solution of sodium nitrite dropwise while ensuring the temperature is maintained at around 0°C to form the aniline diazonium salt.

-

Second Coupling: Cool the aniline diazonium solution to approximately 5°C.

-

Add the cooled diazonium solution uniformly to the monoazo intermediate solution from the previous stage.

Quantitative Data Summary: Stage 2

| Step | Reagent | Quantity | Conditions |

| Aniline Diazotization | Aniline | 5 g | Temp: ~0°C |

| Water | 30 mL | ||

| Hydrochloric Acid (30%) | 12 g | ||

| Sodium Nitrite | As needed | ||

| Second Coupling | - | - | Temp: ~5°C |

Third Coupling and Product Isolation

The final step involves coupling the disazo intermediate with m-aminophenol to form the final trisazo dye, followed by purification.

Protocol:

-

m-Aminophenol Dissolution: In a 200mL beaker, dissolve 6g of m-aminophenol in 30mL of water with the aid of a 96% sodium hydroxide solution.

-

Third Coupling: Add the dissolved m-aminophenol solution to the product of the second coupling. The reaction is maintained at a pH of 10 and a temperature of approximately 15°C.

-

The mixture is stirred for 4 hours.

-

Heating and Salting Out: After 4 hours, the temperature is raised to 60°C. The pH is then adjusted to 6 with hydrochloric acid.

-

Refined salt (sodium chloride) is added to precipitate the dye from the solution (salting out).

-

Isolation: The precipitated dye is collected by filtration and then dried to yield the final product.

Quantitative Data Summary: Stage 3

| Step | Reagent | Quantity | Conditions | Duration |

| m-Aminophenol Dissolution | m-Aminophenol | 6 g | - | - |

| Water | 30 mL | - | - | |

| Sodium Hydroxide (96%) | As needed | - | - | |

| Third Coupling | - | - | Temp: ~15°C | 4 hours |

| pH: 10 | ||||

| Post-Coupling | - | - | Temp: 60°C | - |

| Hydrochloric Acid | As needed | pH: 6 | - | |

| Refined Salt | As needed | - | - |

Chemical Pathway Visualization

The following diagram outlines the core chemical transformations in the synthesis of C.I. This compound, illustrating the sequential addition of azo groups.

The synthesis of C.I. This compound is a well-defined, albeit complex, process rooted in the principles of azo chemistry. It requires precise control over reaction parameters such as temperature, pH, and reagent stoichiometry at each stage to ensure high yield and purity of the final product. The sequential diazotization and coupling reactions, starting from key intermediates like PP-Acid and H-Acid, systematically build the complex trisazo chromophore. The detailed protocols and quantitative data presented in this guide offer a comprehensive framework for the laboratory-scale synthesis and further investigation of this important industrial dye. Future research may focus on developing more environmentally benign synthesis routes to minimize hazardous intermediates and wastewater generation.[11]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]

- 3. This compound | 85631-88-5 [chemicalbook.com]

- 4. worlddyevariety.com [worlddyevariety.com]

- 5. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]

- 6. Azo coupling - Wikipedia [en.wikipedia.org]

- 7. Azo Coupling [organic-chemistry.org]

- 8. echemi.com [echemi.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]

A Comprehensive Technical Guide to Direct Black 168

This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and applications of the trisazo dye, Direct Black 168 (C.I. 335475). The information is intended for researchers, scientists, and professionals in drug development and related chemical industries, offering detailed data and procedural insights.

Core Molecular and Chemical Identity

This compound is a synthetic organic dye belonging to the trisazo class, characterized by the presence of three azo groups (-N=N-). It is primarily used in the textile and leather industries for its strong affinity to cellulosic fibers.

Molecular Formula and Weight:

There are slight variations in the reported molecular formula and weight for this compound, likely stemming from different states of hydration or salt forms. The most frequently cited and detailed chemical identity is provided below.

| Identifier | Value |

| Chemical Name | trisodium 4-amino-3-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulphonatophenyl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate |

| C.I. Name | This compound |

| C.I. Number | 335475 |

| CAS Number | 85631-88-5 |

| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃[1][2][3] |

| Molecular Weight | 899.77 g/mol [1][3] |

Quantitative Physicochemical and Performance Data

The following table summarizes the key quantitative properties of this compound, crucial for its application in dyeing processes.

| Property | Value |

| Physical Form | Black Powder |

| Solubility at 90°C | 50 g/L[4] |

| Insolubles | 0.15% w/w[4] |

| pH of Aqueous Solution | 6-8 |

| Light Fastness | 3[4][5] |

| Washing Fastness | 1-2[4][5] |

| Rubbing Fastness (Dry) | 4[5] |

| Rubbing Fastness (Wet) | 3[5] |

| Perspiration Fastness | 3[4] |

Experimental Protocols

Synthesis of this compound

The manufacturing of this compound is a multi-step process involving sequential diazotization and azo coupling reactions. The following is a generalized experimental protocol based on common synthesis routes for trisazo dyes.

Materials:

-

4,4'-diaminodiphenylamine-2-sulfonic acid (PP-Acid)

-

H-Acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid)

-

m-Aminophenol

-

Sodium Nitrite (B80452) (NaNO₂)

-

Hydrochloric Acid (HCl)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sodium Bicarbonate (NaHCO₃)

-

Sodium Chloride (NaCl)

-

Ice

Procedure:

-

First Diazotization and Coupling:

-

Dissolve a molar equivalent of 4,4'-diaminodiphenylamine-2-sulfonic acid in water with sodium hydroxide.

-

In a separate vessel, prepare a solution of hydrochloric acid and crushed ice, maintaining the temperature at 0-5°C.

-

Slowly add the dissolved PP-Acid solution to the acidic ice mixture.

-

Add a stoichiometric amount of sodium nitrite solution to initiate the diazotization reaction, confirmed by a positive reaction on starch-iodide paper.

-

In a separate container, dissolve H-Acid in water, adjusting the pH with sodium hydroxide until fully dissolved.

-

Slowly add the H-Acid solution to the diazonium salt solution, maintaining a temperature of 10-15°C and a slightly acidic pH. This forms the first intermediate.

-

-

Second Diazotization and Coupling:

-

Prepare a diazonium salt of aniline by dissolving it in hydrochloric acid, cooling to 0-5°C, and adding sodium nitrite solution.

-

Add this aniline diazonium salt solution to the first intermediate solution. The pH is carefully controlled during this coupling step.

-

-

Third Coupling:

-

Dissolve m-aminophenol in a sodium hydroxide solution.

-

Add this solution to the product from the second coupling step, maintaining an alkaline pH and a temperature of approximately 15°C.

-

-

Isolation and Purification:

-

After the final coupling is complete, heat the mixture to approximately 60°C.

-

Adjust the pH to near neutral with hydrochloric acid.

-

Add sodium chloride to salt out the dye.

-

Filter the precipitate, wash with a brine solution, and dry to obtain the final this compound product.

-

Application Protocol: Dyeing of Cotton Fabric

This protocol describes a standard laboratory procedure for dyeing cotton fabric with this compound.

Materials:

-

This compound

-

Cotton fabric

-

Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄) as an electrolyte

-

Sodium Carbonate (Na₂CO₃) as a fixing agent (optional, for improved fastness)

-

Deionized water

-

Beakers, heating mantle, stirring rod

Procedure:

-

Preparation of the Dyebath:

-

Calculate the required amount of this compound based on the weight of the fabric (e.g., 1% on weight of fabric).

-

Prepare a stock solution by pasting the dye with a small amount of cold water and then dissolving it in boiling deionized water.

-

Fill a beaker with the required volume of water to achieve a specific liquor-to-goods ratio (e.g., 20:1).

-

Add the dissolved dye solution to the beaker.

-

Add a calculated amount of electrolyte, such as sodium chloride (e.g., 10 g/L), to the dyebath.

-

-

Dyeing Process:

-

Introduce the pre-wetted cotton fabric into the dyebath at room temperature.

-

Raise the temperature of the dyebath to 90-95°C over 30 minutes.

-

Maintain this temperature for 60-90 minutes, ensuring the fabric is fully immersed and agitated periodically.

-

-

Rinsing and Aftertreatment:

-

After the dyeing period, allow the dyebath to cool slightly.

-

Remove the fabric and rinse it thoroughly with cold water to remove unfixed dye.

-

Perform a soaping treatment by washing the fabric in a hot solution (e.g., 80°C) containing a non-ionic detergent (e.g., 2 g/L) for 15-20 minutes to improve wash fastness.

-

Rinse the fabric again with hot and then cold water.

-

Squeeze out excess water and allow the fabric to air dry.

-

Process and Workflow Visualizations

The following diagrams illustrate the key processes related to this compound.

Caption: Synthesis workflow for this compound.

Caption: Experimental workflow for dyeing cotton with this compound.

References

In-Depth Technical Guide to C.I. Direct Black 168 (CAS 85631-88-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Direct Black 168, identified by the CAS number 85631-88-5, is a trisazo direct dye.[1] Primarily utilized in the textile and leather industries, it provides a deep black coloration with good lightfastness.[2][3] Its chemical structure, characterized by multiple azo (-N=N-) groups, is responsible for its color and affinity for cellulosic fibers.[2] While its main applications are industrial, an understanding of its chemical properties, synthesis, and biological interactions is crucial for researchers in toxicology, environmental science, and drug development, particularly concerning the metabolism and potential effects of azo compounds.

Physicochemical Properties

This compound is a water-soluble dye that typically appears as a black solid powder.[4][5] Its solubility in water facilitates its use in dyeing processes.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 85631-88-5 | [1][4] |

| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃ | [] |

| Molecular Weight | 899.77 g/mol | [] |

| Appearance | Black Powder | [5] |

| Solubility | Soluble in water | [2] |

| Synonyms | C.I. 335475, Direct Black HEF, Leather Black S, Coriacide Black SB | [1] |

Synthesis

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions of several aromatic amine and sulfonic acid precursors.

Synthesis Workflow

The overall workflow for the synthesis of this compound can be visualized as a series of sequential reactions.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]

- 3. The reduction of azo dyes by the intestinal microflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C34H24N9Na3O11S3 | CID 102058859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. dyespigments.net [dyespigments.net]

An In-depth Technical Guide to the Solubility of Direct Black 168

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Direct Black 168 (CAS No.: 85631-88-5), a trisazo dye utilized in various industrial applications. This document compiles available quantitative solubility data, details established experimental protocols for solubility determination, and presents visual diagrams to illustrate key concepts and workflows.

Core Concepts in Dye Solubility

The solubility of a dye like this compound is a critical parameter influencing its application, formulation, and environmental fate. It is governed by the principle of "like dissolves like," where the molecular structure of the dye and the solvent, including their polarity and capacity for hydrogen bonding, dictate the extent of dissolution. Factors such as temperature, pH, and the presence of other solutes can significantly impact solubility.

Quantitative Solubility Data for this compound

Quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on technical data sheets and available information, the following data has been compiled. It is important to note that the solvent for the 25 g/L value was not specified but is presumed to be water.

| Solvent | Temperature (°C) | Solubility (g/L) | Source(s) |

| Water | Not Specified | 25 | [1] |

| Water | 90 | 50 | [2] |

| Water | Not Specified | Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble | [5] |

| Methanol | Not Specified | Slightly Soluble | [5] |

Note: The CAS number 83046-38-2 is sometimes listed as an alternative for this compound. One source provides solubility data for this alternative CAS number in several organic solvents; however, this data should be used with caution as it may not be representative of the primary CAS number 85631-88-5.

Experimental Protocols for Solubility Determination

For researchers seeking to determine the solubility of this compound in specific solvent systems, the shake-flask method followed by spectrophotometric analysis is a widely accepted and reliable protocol.

Shake-Flask Method for Equilibrium Solubility Determination

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a solvent at a controlled temperature.

Materials:

-

This compound powder

-

Solvent of interest

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

UV-Vis Spectrophotometer

-

Cuvettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed container in a shaking incubator or water bath set to the desired temperature. Agitate the mixture for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved dye.

-

Phase Separation: After equilibration, remove the container and allow it to stand at the set temperature to let the undissolved solid settle. To effectively separate the solid from the liquid phase, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully withdraw a clear aliquot of the supernatant using a syringe. It is crucial to avoid disturbing the solid pellet at the bottom.

-

Filtration: Filter the extracted supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. This step ensures that the analyzed solution is free of undissolved solids.

-

Quantification (Spectrophotometry):

-

Prepare a series of standard solutions of this compound with known concentrations in the same solvent.

-

Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor.

-

Data Reporting: The solubility is typically reported in grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

Factors Influencing Dye Solubility

References

An In-depth Technical Guide to the Interaction of Direct Black 168 Dye with Cellulosic Fibers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 168 is a trisazo direct dye widely utilized in the textile industry for imparting a deep black hue to cellulosic fibers such as cotton, viscose, and linen.[1] The efficacy of the dyeing process and the fastness properties of the dyed materials are fundamentally governed by the intricate interactions occurring at the dye-fiber interface. Understanding the kinetics, equilibrium, and thermodynamics of this interaction is paramount for process optimization, quality control, and the development of novel applications. This technical guide provides a comprehensive overview of the principles and methodologies for studying the interaction between this compound and cellulosic fibers. While specific quantitative data for this compound is not extensively available in public literature, this guide will utilize representative data from other direct dyes to illustrate the experimental and analytical frameworks.

The Core of Direct Dye-Fiber Interaction: A Physicochemical Perspective

The dyeing of cellulosic fibers with this compound is a complex process driven by physical adsorption rather than covalent bond formation. The primary forces governing this interaction are:

-

Hydrogen Bonding: The numerous hydroxyl groups on the cellulose (B213188) polymer chain form hydrogen bonds with the functional groups (e.g., -NH2, -OH) present in the this compound molecule.

-

Van der Waals Forces: These are weak, short-range intermolecular forces that contribute to the overall attraction between the large, planar dye molecules and the fiber surface.

The dyeing process can be conceptualized as a multi-step sequence:

-

Adsorption: Dye molecules migrate from the aqueous dye bath to the surface of the cellulosic fiber.

-

Diffusion: The adsorbed dye molecules then diffuse into the amorphous regions of the fiber structure.

The overall process is an equilibrium that is sensitive to various factors, including temperature, pH, and the concentration of electrolytes in the dye bath.

Experimental Protocols for Studying Dye-Fiber Interactions

A thorough investigation of the this compound-fiber interaction involves a series of well-defined experiments to elucidate the kinetics, equilibrium, and thermodynamics of the adsorption process.

Materials and Reagents

-

Dye: this compound (analytical grade)

-

Fiber: Scoured and bleached cellulosic fabric (e.g., 100% cotton)

-

Reagents: Sodium chloride (NaCl), Sodium carbonate (Na2CO3), Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Equipment: Spectrophotometer, constant temperature water bath with shaker, pH meter, analytical balance, glassware.

Adsorption Kinetic Studies

These experiments aim to determine the rate at which the dye is adsorbed by the fiber.

Methodology:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L).

-

In a series of flasks, place a known weight of the cellulosic fabric (e.g., 1 gram) and add a specific volume of the dye solution to achieve a desired liquor ratio (e.g., 50:1).

-

Add a known concentration of an electrolyte, such as sodium chloride (e.g., 10 g/L), which is often used in direct dyeing to enhance dye uptake.

-

Place the flasks in a shaking water bath set to a constant temperature (e.g., 60°C).

-

At regular time intervals (e.g., 5, 10, 20, 30, 60, 90, 120 minutes), withdraw an aliquot of the dye solution from each flask.

-

Measure the absorbance of the withdrawn aliquots using a spectrophotometer at the maximum wavelength (λmax) of this compound.

-

Calculate the concentration of the dye remaining in the solution using a pre-established calibration curve.

-

The amount of dye adsorbed onto the fiber at time 't' (qt, in mg/g) can be calculated using the following equation: qt = (C₀ - Cₜ) * V / W Where:

-

C₀ is the initial dye concentration (mg/L)

-

Cₜ is the dye concentration at time t (mg/L)

-

V is the volume of the dye solution (L)

-

W is the weight of the fabric (g)

-

Adsorption Isotherm Studies

These studies describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the fiber at a constant temperature.

Methodology:

-

Prepare a series of dye solutions with varying initial concentrations (e.g., 20, 40, 60, 80, 100 mg/L).

-

To each flask containing a known weight of the cellulosic fabric, add a fixed volume of one of the dye solutions.

-

Add a constant concentration of electrolyte (e.g., 10 g/L NaCl).

-

Place the flasks in a shaking water bath at a constant temperature (e.g., 60°C) and agitate for a time sufficient to reach equilibrium (determined from the kinetic studies, e.g., 120 minutes).

-

After equilibrium is reached, measure the final concentration of the dye in each solution (Ce).

-

Calculate the amount of dye adsorbed at equilibrium (qe, in mg/g) for each initial concentration using the equation from the kinetic studies.

Thermodynamic Studies

These experiments investigate the effect of temperature on the dyeing process to determine the thermodynamic parameters.

Methodology:

-

Conduct the adsorption isotherm experiments at different temperatures (e.g., 40°C, 50°C, 60°C, 70°C).

-

Determine the equilibrium constant (K) at each temperature. For example, the Langmuir equilibrium constant (KL) can be used.

-

The thermodynamic parameters can then be calculated using the following equations:

-

Gibbs Free Energy (ΔG°): ΔG° = -RT ln(K)

-

Van't Hoff Equation: ln(K) = (ΔS°/R) - (ΔH°/RT) Where:

-

R is the universal gas constant (8.314 J/mol·K)

-

T is the absolute temperature (K)

-

ΔH° is the standard enthalpy change

-

ΔS° is the standard entropy change

By plotting ln(K) versus 1/T, ΔH° and ΔS° can be determined from the slope and intercept, respectively.

-

Data Presentation and Analysis

The quantitative data obtained from the experiments are typically analyzed using various models and presented in tabular format for clear comparison.

Kinetic Models

The kinetic data is often fitted to models such as the pseudo-first-order and pseudo-second-order models to understand the adsorption dynamics.

Table 1: Illustrative Kinetic Parameters for a Typical Direct Dye on Cotton (Note: This data is representative and not specific to this compound)

| Temperature (°C) | qe (exp) (mg/g) | Pseudo-first-order | Pseudo-second-order | ||

| k₁ (min⁻¹) | R² | k₂ (g/mg·min) | R² | ||

| 40 | 15.2 | 0.045 | 0.975 | 0.003 | 0.998 |

| 50 | 18.5 | 0.052 | 0.981 | 0.004 | 0.999 |

| 60 | 22.1 | 0.061 | 0.985 | 0.005 | 0.999 |

Adsorption Isotherm Models

The Langmuir and Freundlich isotherm models are commonly used to describe the equilibrium data.

-

Langmuir Isotherm: Assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites.

-

Freundlich Isotherm: An empirical model that describes multilayer adsorption on a heterogeneous surface.

Table 2: Illustrative Adsorption Isotherm Constants for a Typical Direct Dye on Cotton at 60°C (Note: This data is representative and not specific to this compound)

| Isotherm Model | Parameters | Value | R² |

| Langmuir | q_max (mg/g) | 25.5 | 0.995 |

| K_L (L/mg) | 0.15 | ||

| Freundlich | K_F ((mg/g)(L/mg)¹/ⁿ) | 4.8 | 0.982 |

| n | 2.1 |

Thermodynamic Parameters

Thermodynamic parameters provide insight into the spontaneity and nature of the adsorption process.

Table 3: Illustrative Thermodynamic Parameters for a Typical Direct Dye on Cotton (Note: This data is representative and not specific to this compound)

| Temperature (K) | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| 313 | -5.2 | 25.8 | 99.0 |

| 323 | -6.2 | ||

| 333 | -7.2 |

A positive ΔH° suggests an endothermic process, while a negative ΔG° indicates that the dyeing is spontaneous. A positive ΔS° suggests increased randomness at the solid-liquid interface during adsorption.

Visualization of Dye-Fiber Interaction Processes

Visual representations are crucial for understanding the complex relationships in dye-fiber interaction studies.

References

Spectroscopic Properties of Direct Black 168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 168 is a trisazo dye of significant industrial importance, primarily utilized in the textile and leather industries for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Its molecular structure, characterized by multiple azo linkages (-N=N-) and sulfonate groups (-SO₃⁻), governs its deep black color, water solubility, and affinity for substrates.[1] Understanding the spectroscopic properties of this compound is crucial for quality control, process optimization, and environmental monitoring, as well as for exploring its potential in other scientific and technological domains. This technical guide provides an in-depth overview of the spectroscopic characteristics of this compound, including its physicochemical properties, expected spectral data, and relevant experimental protocols. While specific, publicly available high-resolution spectra for this particular dye are scarce, this guide consolidates available information and provides data based on the analysis of similar azo dyes.

Physicochemical Properties

A solid understanding of the fundamental physicochemical properties of this compound is essential for interpreting its spectroscopic data.

| Property | Value | Reference |

| C.I. Name | This compound | [2] |

| C.I. Number | 335475 | [2] |

| CAS Number | 85631-88-5 | [4] |

| Molecular Formula | C₃₄H₂₇N₉Na₃O₁₁S₃ | [4] |

| Molecular Weight | 902.8 g/mol | [4] |

| Chemical Class | Trisazo Dye | [2] |

| Solubility | Soluble in water | [5] |

| Appearance | Black powder | [2] |

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. The key methods include UV-Visible, Fourier-Transform Infrared, Nuclear Magnetic Resonance, and Fluorescence Spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a primary tool for the quantitative analysis of this compound in solution, relying on the Beer-Lambert law. The color of the dye is a result of its complex conjugated system of aromatic rings and azo groups, which leads to strong absorption in the visible region of the electromagnetic spectrum.

Expected Spectral Characteristics:

Experimental Protocol: UV-Vis Analysis of this compound

-

Instrumentation: A double-beam UV-Vis spectrophotometer is required.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

From the stock solution, prepare a series of standard solutions of varying concentrations (e.g., 5, 10, 15, 20, 25 mg/L) by serial dilution.

-

-

Measurement:

-

Set the spectrophotometer to scan a wavelength range of 200-800 nm.

-

Use deionized water as a blank to zero the instrument.

-

Measure the absorbance of each standard solution to determine the wavelength of maximum absorbance (λmax).

-

Construct a calibration curve by plotting absorbance at λmax versus concentration.

-

-

Analysis of Unknown Sample:

-

Measure the absorbance of the unknown sample at the predetermined λmax.

-

Use the calibration curve to determine the concentration of this compound in the unknown sample.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in the this compound molecule, thereby confirming its chemical structure.

Expected FTIR Peak Assignments:

Based on its known structure, the FTIR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | -OH, -NH₂ | O-H and N-H stretching |

| 3100-3000 | Aromatic C-H | C-H stretching |

| 1620-1580 | -N=N- | Azo stretching |

| 1600-1450 | Aromatic C=C | C=C stretching |

| 1250-1150 & 1050-1000 | -SO₃⁻ | Asymmetric and symmetric S=O stretching |

Experimental Protocol: FTIR Analysis of this compound

-

Instrumentation: A Fourier-Transform Infrared spectrometer.

-

Sample Preparation:

-

The sample is typically analyzed as a solid.

-

Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dye powder with dry KBr and pressing the mixture into a thin, transparent disk.

-

-

Measurement:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

-

-

Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the this compound molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For a complex structure like this compound, 2D NMR techniques would be necessary for a complete structural assignment. Due to the presence of numerous aromatic protons and carbons, the ¹H and ¹³C NMR spectra would be complex and require advanced analytical methods for full interpretation.

Fluorescence Spectroscopy

Visualizations

Manufacturing Process of this compound

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[7] A simplified workflow is presented below.

Caption: Simplified manufacturing workflow for this compound.

Adsorption Mechanism of this compound on Cellulose (B213188) Fibers

The dyeing of cotton with this compound is a physical adsorption process, driven by non-covalent interactions.

Caption: Adsorption mechanism of this compound on cellulose fibers.

Conclusion

This compound is a complex trisazo dye with spectroscopic properties that are characteristic of its molecular structure. UV-Vis spectroscopy is a valuable tool for its quantification, while FTIR provides confirmation of its key functional groups. Although detailed NMR and fluorescence data are not widely reported, the foundational spectroscopic information presented in this guide provides a strong basis for researchers and professionals working with this dye. The provided experimental protocols offer a starting point for the in-house characterization of this compound, and the visualizations illustrate its synthesis and application. Further research to publish high-resolution spectra of this and other commercially significant dyes would be of great value to the scientific community.

References

- 1. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. This compound | 85631-88-5 [chemicalbook.com]

- 4. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]

- 5. krishnadyes.net [krishnadyes.net]

- 6. Degradation of C.I. This compound from aqueous solution by fly ash/H2O2 combining ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

Toxicological Profile of Direct Black 168: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available toxicological data for C.I. Direct Black 168. Due to a significant lack of specific toxicological studies on this substance, this guide incorporates data from closely related and better-studied benzidine-based azo dyes as surrogates to provide a more complete toxicological profile. The direct extrapolation of toxicity data from these surrogates to this compound should be approached with caution.

Executive Summary

This compound is a trisazo dye used in the textile and paper industries.[1] Toxicological data specific to this compound is sparse and primarily limited to information from Safety Data Sheets (SDSs). These sources indicate low acute toxicity via oral and dermal routes. However, for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity, there is a consistent lack of available data. A significant concern with azo dyes derived from benzidine (B372746) is their potential metabolism to benzidine, a known human carcinogen.[2][3][4] This guide synthesizes the available information on this compound and provides a detailed toxicological profile of surrogate benzidine-based dyes, including Direct Black 38, Direct Blue 6, and Direct Brown 95, for which extensive studies have been conducted. Detailed experimental protocols for key toxicological endpoints are also provided to aid in the design and evaluation of future studies.

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | This compound | [5] |

| CAS Number | 85631-88-5 / 83046-38-2 | [5] |

| Molecular Formula | C34H23N8Na3O11S3 | [5] |

| Molecular Weight | 884.76 g/mol | [5] |

| Appearance | Black Powder | [5] |

| Odor | Odorless | [5] |

Toxicological Data

Acute Toxicity

Data for this compound is limited to summary information from SDSs.

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | > 5000 mg/kg | [6] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [6] |

Irritation and Sensitization

Information regarding the irritation and sensitization potential of this compound is inconsistent across various SDSs. Some sources indicate it may be irritating to the eyes and skin, particularly in sensitive individuals, while others state there is no available data.[5][6] One source suggests it is an eye irritant (Risk Phrase R36).[6]

| Endpoint | Result | Reference |

| Eye Irritation | May cause irritation. | [5][6] |

| Skin Irritation | Prolonged or repeated contact may cause skin irritation. | [5] |

| Skin Sensitization | No data available. | [5] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available for the carcinogenicity, mutagenicity, or reproductive toxicity of this compound.[5] However, due to its classification as a benzidine-based dye, there is a significant concern for its carcinogenic potential following metabolic activation.

Toxicological Data of Surrogate Benzidine-Based Dyes

Due to the lack of specific data for this compound, the following tables summarize the findings for well-studied surrogate benzidine-based dyes: Direct Black 38, Direct Blue 6, and Direct Brown 95. These dyes have been shown to be carcinogenic in animal studies.[2][7][8]

Table 3.4.1: Carcinogenicity of Surrogate Benzidine-Based Dyes in Rats (13-Week Subchronic Study) [7][8]

| Compound | Sex | Key Findings |

| Direct Black 38 | Male | Hepatocellular carcinomas and neoplastic nodules. |

| Female | Neoplastic nodules. | |

| Direct Blue 6 | Male | Hepatocellular carcinomas and neoplastic nodules. |

| Female | Hepatocellular carcinomas and neoplastic nodules. | |

| Direct Brown 95 | Male | No hepatocellular carcinomas or neoplastic nodules; preneoplastic lesions observed. |

| Female | Hepatocellular carcinomas and neoplastic nodules. |

Table 3.4.2: Mutagenicity of Surrogate Benzidine-Based Dyes

| Compound | Test System | Result | Reference |

| Direct Black 38 | Salmonella typhimurium (Ames test) | Mutagenic | [2] |

Signaling and Metabolic Pathways

The primary toxicological concern for benzidine-based dyes is their metabolic conversion to benzidine, a known human carcinogen. This process, known as azoreduction, is primarily carried out by the intestinal microbiota.[9][10] The released benzidine can then be absorbed and undergo further metabolic activation in the liver, leading to the formation of reactive intermediates that can bind to DNA and initiate carcinogenesis.

Metabolic activation of benzidine-based dyes.

Experimental Protocols

The following sections detail standardized protocols for key toxicological endpoints, based on OECD guidelines. These protocols are provided as a reference for the design and interpretation of studies on this compound or related compounds.

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of a substance.[11][12]

-

Test Animals: Typically rats, with a stepwise procedure using a small number of animals.[12]

-

Procedure:

-

A single dose of the test substance is administered orally to a group of animals.

-

The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight).

-

Observations are made for mortality and clinical signs of toxicity for up to 14 days.[11]

-

The procedure is repeated with higher or lower fixed doses depending on the observed toxicity, allowing for classification of the substance into a toxicity category.

-

Acute Dermal Toxicity (OECD 402)

-

Objective: To assess the acute toxicity of a substance applied to the skin.[13][14][15][16]

-

Test Animals: Typically rats or rabbits.[16]

-

Procedure:

-

The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area).

-

The application site is covered with a porous gauze dressing for a 24-hour exposure period.[13][15]

-

Animals are observed for signs of toxicity and mortality for at least 14 days.

-

A limit test at a dose of 2000 mg/kg body weight is often performed.[13]

-

Skin Irritation/Corrosion (OECD 404)

-

Objective: To determine the potential of a substance to cause skin irritation or corrosion.[17][18][19][20]

-

Test Animals: Typically albino rabbits.[18]

-

Procedure:

-

A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a shaved patch of skin.

-

The treated area is covered with a gauze patch for a 4-hour exposure period.

-

Skin reactions (erythema and edema) are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[19]

-

The reversibility of any observed effects is also assessed.

-

Eye Irritation/Corrosion (OECD 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[1][21][22][23][24]

-

Test Animals: Typically albino rabbits.[22]

-

Procedure:

-

A single dose of the test substance (0.1 mL for liquids or not more than 100 mg for solids) is instilled into the conjunctival sac of one eye.[21][23]

-

The other eye remains untreated and serves as a control.[21]

-

The eyes are examined for ocular reactions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after application.[22][23]

-

The reversibility of the effects is observed for up to 21 days.[24]

-

Skin Sensitization (OECD 429: Local Lymph Node Assay - LLNA)

-

Objective: To determine the potential of a substance to induce skin sensitization.[25][26][27][28][29]

-

Test Animals: Mice.[27]

-

Procedure:

-

The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.

-

On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously.

-

After a specified time, the animals are euthanized, and the draining auricular lymph nodes are excised and weighed.

-

The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radioisotope, which indicates a sensitization response.[25]

-

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

-

Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in strains of Salmonella typhimurium and/or Escherichia coli.[30][31]

-

Procedure:

-

Histidine-dependent strains of S. typhimurium (or tryptophan-dependent strains of E. coli) are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).[31]

-

The bacteria are plated on a minimal agar (B569324) medium lacking the required amino acid.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

-

A significant, dose-related increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[30]

-

Tiered approach to toxicological testing.

Conclusion

The available toxicological data for this compound are insufficient to conduct a comprehensive risk assessment. While acute toxicity appears to be low, the absence of data for critical endpoints such as carcinogenicity, mutagenicity, and reproductive toxicity is a significant data gap. Given its classification as a benzidine-based azo dye, there is a strong reason to suspect that this compound may be carcinogenic following metabolic reduction to benzidine. The well-documented carcinogenicity of other benzidine-based dyes, such as Direct Black 38, underscores this concern. Further toxicological testing of this compound, following standardized protocols such as those outlined in this guide, is necessary to adequately characterize its potential hazards to human health.

References

- 1. oecd.org [oecd.org]

- 2. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]

- 3. Carcinogenicity and Metabolism of Azo Dyes, Especially Those Derived from Benzidine. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 4. DYES METABOLIZED TO BENZIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. cncolorchem.com [cncolorchem.com]

- 6. dyespigments.net [dyespigments.net]

- 7. govinfo.gov [govinfo.gov]

- 8. 13-week subchronic toxicity studies of direct blue 6, direct black 38, and direct brown 95 dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. epa.gov [epa.gov]

- 10. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigations on acute oral toxicity studies of purpurin by application of OECD guideline 423 in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Toxicity Studies – LA-Bio Research [labioresearch.co.za]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 15. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 16. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. Skin (dermal) irritation | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. episkin.com [episkin.com]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. oecd.org [oecd.org]

- 23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 24. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 25. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Local lymph node assay (LLNA): comparison of different protocols by testing skin-sensitizing epoxy resin system components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. The local lymph node assay (LLNA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Local lymph node assay: 5-bromo-d-deoxyuridine-ELISA method for comparative study in assessing chemical potencies and skin sensitization in BALB/c and CBA/J strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 31. Ames Test Protocol | AAT Bioquest [aatbio.com]

Unraveling the Biodegradation of Direct Black 168: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Direct Black 168, a complex polyazo dye, is a significant environmental pollutant originating from the textile and printing industries. Its intricate aromatic structure renders it resistant to conventional wastewater treatment methods, posing a risk to ecosystems and human health. This technical guide delves into the microbial biodegradation pathways of this compound, offering insights into the enzymatic mechanisms and metabolic intermediates involved in its breakdown. The document provides detailed experimental protocols for studying its degradation and presents quantitative data to support the discussed mechanisms.

Core Biodegradation Strategy: Reductive Cleavage of Azo Bonds

The cornerstone of this compound biodegradation is the enzymatic cleavage of its azo bonds (–N=N–), which are the chromophoric groups responsible for its color. This process is primarily carried out by a variety of microorganisms, including bacteria and fungi, under anaerobic or microaerophilic conditions.[1] The initial breakdown of the parent dye molecule results in the formation of smaller, colorless, and often hazardous aromatic amines.[1][2]

Subsequent aerobic degradation of these aromatic amines is crucial for the complete mineralization of the dye into less toxic compounds like carbon dioxide, water, and inorganic salts.[2]

Key Enzymatic Players in Biodegradation

Several key enzymes have been identified as instrumental in the degradation of azo dyes like this compound. These include:

-

Azoreductases: These are the primary enzymes responsible for the reductive cleavage of azo bonds.[2] They facilitate the transfer of reducing equivalents, often from NADH or NADPH, to the azo linkages, breaking them and forming aromatic amines.

-

Laccases: These copper-containing oxidoreductases can oxidize a broad range of phenolic and non-phenolic aromatic compounds, including the aromatic amine intermediates formed from azo dye reduction.[2]

-

Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase): These enzymes, particularly prevalent in fungi, have a high redox potential and can catalyze the oxidation of various recalcitrant organic pollutants, including the intermediates of azo dye degradation.[2]

Proposed Biodegradation Pathway of this compound

While a definitive, step-by-step pathway for this compound is not extensively documented, based on the degradation of structurally similar benzidine-based azo dyes like Direct Black 38, a plausible metabolic route can be proposed.[3][4][5][6] this compound is a complex molecule containing multiple azo linkages and aromatic rings, including a benzidine (B372746) core.

The initial and most critical step is the reductive cleavage of the azo bonds by azoreductases. This would lead to the release of benzidine and other substituted aromatic amines. Benzidine is a known carcinogen, highlighting the importance of complete degradation.[1][3][4][5][6]

Subsequent metabolic steps likely involve:

-

Deamination: The removal of amino groups from the aromatic rings.

-

Hydroxylation: The introduction of hydroxyl groups onto the aromatic rings, increasing their susceptibility to ring cleavage.

-

Ring Cleavage: The opening of the aromatic rings by dioxygenase enzymes, leading to the formation of aliphatic intermediates.

-

Mineralization: The final breakdown of the aliphatic intermediates into CO2, H2O, and inorganic ions.

It has also been observed in the metabolism of Direct Black 38 that intermediates can undergo N-acetylation, forming compounds like monoacetylbenzidine and acetylaminobiphenyl.[3][4][5]

Below is a conceptual diagram illustrating the proposed biodegradation pathway.

Quantitative Data on Biodegradation

The efficiency of azo dye biodegradation can be influenced by various physicochemical parameters. The following tables summarize quantitative data from studies on benzidine-based and other direct azo dyes, which can be considered indicative for this compound.

Table 1: Decolorization Efficiency of Direct Dyes by Microbial Consortia under Various Conditions

| Dye | Microorganism/Consortium | Initial Dye Conc. (mg/L) | Temperature (°C) | pH | Decolorization (%) | Time (h) | Reference |

| Direct Blue-6 | Pseudomonas desmolyticum NCIM 2112 | 100 | - | - | 100 | 72 | [7] |

| Direct Blue 151 | Alkaliphilic bacterial consortium | 200 | - | 9.5 | 97.57 | 120 | [8] |

| Direct Red 31 | Alkaliphilic bacterial consortium | 200 | - | 9.5 | 95.25 | 120 | [8] |

| Direct Blue-1 | Bacillus cereus strain MT-4 | 200 | - | - | 97 | - | [9] |

| Trypan Blue | Enriched microbial consortium | 50 | 30 | 7 | 100 | 24 | [10] |

Table 2: Reduction in Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) during Biodegradation

| Dye | Microorganism/Consortium | COD Reduction (%) | TOC Reduction (%) | Reference |

| Direct Blue-6 | Pseudomonas desmolyticum NCIM 2112 | 88.95 | - | [7] |

| Trypan Blue | Enriched microbial consortium | 88 | 64 | [10] |

| Reactive Dyes | Providencia rettgeri & Pseudomonas sp. | - | Variable | [11] |

Experimental Protocols

This section outlines a general methodology for investigating the biodegradation of this compound by a microbial consortium.

Isolation and Enrichment of a Dye-Degrading Microbial Consortium

Objective: To isolate a mixed culture of microorganisms capable of degrading this compound from a contaminated environment.

Methodology:

-

Sample Collection: Collect soil and water samples from an industrial site contaminated with textile effluents.

-

Enrichment Culture:

-

Prepare a minimal salt medium (MSM) containing (per liter): K2HPO4 (7.0 g), KH2PO4 (2.0 g), MgSO4·7H2O (0.1 g), (NH4)2SO4 (1.0 g), and a carbon source (e.g., 1 g glucose).

-

Add this compound to the MSM at a concentration of 100 mg/L.

-

Inoculate 100 mL of the dye-containing MSM with 5 g of the collected soil/water sample in a 250 mL Erlenmeyer flask.

-

Incubate the flask under static (microaerophilic) conditions at 30-37°C for 7 days.

-

After incubation, transfer 10 mL of the enriched culture to fresh dye-containing MSM and incubate under the same conditions. Repeat this sub-culturing step 3-4 times to enrich for dye-degrading microorganisms.

-

Biodegradation Experiment

Objective: To quantify the degradation of this compound by the enriched microbial consortium and to identify the metabolic byproducts.

Methodology:

-

Inoculum Preparation: Grow the enriched consortium in a nutrient-rich broth (e.g., Nutrient Broth) to obtain a sufficient biomass. Harvest the cells by centrifugation and wash with sterile saline solution.

-

Biodegradation Assay:

-

Prepare 250 mL Erlenmeyer flasks containing 100 mL of MSM with 100 mg/L of this compound.

-

Inoculate the flasks with the prepared microbial consortium to a final optical density (OD600) of 0.1.

-

Incubate the flasks under sequential microaerophilic (static) and aerobic (shaking at 120 rpm) conditions at 30-37°C for a specified period (e.g., 72 hours). A control flask without inoculum should also be included.

-

-

Monitoring Decolorization:

-

At regular time intervals, withdraw aliquots from the flasks and centrifuge to remove the biomass.

-

Measure the absorbance of the supernatant at the maximum wavelength of this compound using a UV-Vis spectrophotometer.

-

Calculate the percentage of decolorization using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100.

-

Analysis of Biodegradation Products

Objective: To identify the intermediate and final products of this compound biodegradation.

Methodology:

-

Sample Preparation: At the end of the incubation period, centrifuge the culture broth to remove cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the degradation products.

-

Analytical Techniques:

-

High-Performance Liquid Chromatography (HPLC): Analyze the extracted samples using an HPLC system with a suitable column (e.g., C18) and a diode-array detector (DAD) or a mass spectrometer (MS) to separate and identify the metabolites.[12][13]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatize the extracted metabolites if necessary and analyze them by GC-MS to identify volatile and semi-volatile compounds.[3][5]

-

Fourier-Transform Infrared Spectroscopy (FTIR): Analyze the extracted products to identify changes in functional groups, confirming the cleavage of azo bonds and the formation of new groups.

-

Conclusion

The biodegradation of this compound is a complex process initiated by the reductive cleavage of its azo bonds, leading to the formation of aromatic amines, including the carcinogenic benzidine. Subsequent aerobic degradation of these intermediates is essential for complete detoxification and mineralization. The efficiency of this process is dependent on the enzymatic machinery of the microorganisms involved and the prevailing environmental conditions. The experimental protocols and analytical methods outlined in this guide provide a framework for further research into the detailed metabolic pathways and for the development of effective bioremediation strategies for effluents containing this and other structurally related azo dyes.

References

- 1. repositorium.uminho.pt [repositorium.uminho.pt]

- 2. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the benzidine-based azo dye Direct Black 38 by human intestinal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Biodegradation of benzidine based dye Direct Blue-6 by Pseudomonas desmolyticum NCIM 2112 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Decolorization of azo dyes (Direct Blue 151 and Direct Red 31) by moderately alkaliphilic bacterial consortium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biodegradation and detoxification of textile azo dyes by bacterial consortium under sequential microaerophilic/aerobic processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for UV-Vis Spectroscopic Analysis of Direct Black 168

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 168 is a polyazo dye used extensively in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2][3] Its chemical formula is C₃₄H₂₄N₉Na₃O₁₁S₃, with a molecular weight of approximately 899.77 g/mol .[3][4][5][6] The quantitative analysis of this compound is crucial for quality control, wastewater monitoring, and various research applications. Ultraviolet-Visible (UV-Vis) spectroscopy is a primary, straightforward, and cost-effective analytical technique for determining the concentration of this dye in solution.[7] This method relies on the Beer-Lambert Law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength.[7]

This document provides a detailed protocol for the quantitative analysis of this compound using UV-Vis spectroscopy. It is intended for researchers, scientists, and professionals in drug development who may utilize dyes as markers or are involved in related analytical chemistry.

Principle of UV-Vis Spectroscopy for Quantitative Analysis

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a substance. Molecules with chromophores, such as the azo groups (-N=N-) and aromatic rings present in this compound, absorb light at specific wavelengths.[7] The Beer-Lambert Law is the fundamental principle for quantitative analysis and is expressed as:

A = εbc

Where:

-

A is the absorbance (dimensionless)

-

ε (epsilon) is the molar absorptivity coefficient (in L mol⁻¹ cm⁻¹), a constant specific to the substance at a given wavelength.

-

b is the path length of the cuvette (typically 1 cm).

-

c is the concentration of the substance (in mol L⁻¹).

By measuring the absorbance of a solution of unknown concentration and using a calibration curve prepared from standards of known concentrations, the concentration of the unknown sample can be accurately determined.

Quantitative Data Summary

Due to the influence of solvent polarity on the electronic transitions of azo dyes, the wavelength of maximum absorbance (λmax) and the molar absorptivity coefficient (ε) for this compound can vary. It is imperative to determine the λmax in the specific solvent being used for analysis. The following table summarizes the key chemical properties of this compound.

| Property | Value |

| Chemical Name | trisodium;2-[[4-[[4-[(2-amino-4-hydroxyphenyl)azo]phenyl]amino]-3-sulfophenyl]azo]-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonate |

| CAS Number | 85631-88-5 |

| Molecular Formula | C₃₄H₂₄N₉Na₃O₁₁S₃ |

| Molecular Weight | ~899.77 g/mol |

| λmax (Wavelength of Maximum Absorbance) | To be determined experimentally in the chosen solvent |

| Molar Absorptivity (ε) | To be determined experimentally from the calibration curve |

Experimental Protocol

This protocol outlines the steps for determining the concentration of this compound in an aqueous solution.

Materials and Equipment

-

This compound (analytical standard)

-

Distilled or deionized water (or other appropriate solvent)

-

Volumetric flasks (100 mL, 50 mL, 25 mL, 10 mL)

-

Pipettes (various sizes)

-

UV-Vis spectrophotometer (double beam recommended)

-

Quartz or glass cuvettes (1 cm path length)

-

Analytical balance

Preparation of Stock and Standard Solutions

-

Stock Solution (e.g., 100 mg/L):

-

Accurately weigh 10.0 mg of this compound using an analytical balance.

-

Quantitatively transfer the dye to a 100 mL volumetric flask.

-

Dissolve the dye in a small amount of the chosen solvent (e.g., distilled water).

-

Fill the flask to the mark with the solvent.

-

Stopper the flask and invert it several times to ensure complete dissolution and homogeneity.

-

-

Working Standard Solutions:

-

Prepare a series of standard solutions by diluting the stock solution. For example, to prepare 10, 8, 6, 4, and 2 mg/L standards in 25 mL volumetric flasks:

-

Pipette 2.5, 2.0, 1.5, 1.0, and 0.5 mL of the 100 mg/L stock solution into separate 25 mL volumetric flasks.

-

Dilute each to the mark with the solvent.

-

Mix thoroughly.

-

-

Determination of λmax

-

Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

-

Select a standard solution of intermediate concentration (e.g., 6 mg/L).

-

Fill a cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.

-

Fill another cuvette with the standard solution and place it in the sample beam.

-

Perform a wavelength scan over a suitable range (e.g., 300-800 nm).

-

The wavelength at which the highest absorbance is recorded is the λmax. This wavelength should be used for all subsequent measurements.

Generation of a Calibration Curve

-

Set the spectrophotometer to measure absorbance at the determined λmax.

-

Zero the instrument using the solvent blank.

-

Measure the absorbance of each of the prepared standard solutions, starting from the least concentrated.

-

Rinse the cuvette with the next standard solution before filling it for measurement.

-

Record the absorbance values for each concentration.

-

Plot a graph of absorbance (y-axis) versus concentration (x-axis).

-

Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be obtained. An R² value close to 1.0 indicates a good linear fit.

Measurement of Unknown Sample

-

Prepare the unknown sample solution, ensuring that its concentration falls within the range of the calibration curve. If necessary, dilute the sample accurately.

-

Measure the absorbance of the unknown sample at the λmax.

-

Using the equation of the calibration curve (y = mx + c), calculate the concentration of the unknown sample.

Concentration (x) = (Absorbance (y) - y-intercept (c)) / slope (m)

If the sample was diluted, remember to multiply the calculated concentration by the dilution factor.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the UV-Vis spectroscopic analysis of this compound.

Beer-Lambert Law Relationship

Caption: The logical relationship between absorbance and concentration as described by the Beer-Lambert Law.

References

- 1. echemi.com [echemi.com]

- 2. krishnadyes.net [krishnadyes.net]

- 3. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 85631-88-5 [chemicalbook.com]

- 5. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. CID 156594873 | 85631-88-5 | Benchchem [benchchem.com]

Application Note: Identification of Functional Groups in Direct Black 168 Using Fourier-Transform Infrared (FTIR) Spectroscopy

AN-FTIR-DB168

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides a detailed protocol for the identification of functional groups in the trisazo dye, Direct Black 168, using Fourier-Transform Infrared (FTIR) spectroscopy. The characteristic infrared absorption bands corresponding to the various functional groups present in the molecule are summarized. This guide is intended to assist researchers in utilizing FTIR for the structural elucidation of complex dye molecules.

Introduction

This compound is a water-soluble trisazo dye used extensively in the textile and leather industries.[1][2] Its complex molecular structure, containing multiple functional groups, makes it an ideal candidate for analysis by Fourier-Transform Infrared (FTIR) spectroscopy. FTIR spectroscopy is a powerful, non-destructive analytical technique that provides information about the vibrational modes of molecules.[3] When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds. This results in a unique spectral fingerprint that allows for the identification of its constituent functional groups.[3][4] The interpretation of FTIR spectra is crucial for quality control, structural elucidation, and understanding the chemical properties of dyes like this compound.

Chemical Structure of this compound

The chemical structure of this compound (C₃₄H₂₃N₈Na₃O₁₁S₃) is characterized by the presence of multiple azo groups (-N=N-), sulfonic acid groups (-SO₃H), hydroxyl groups (-OH), amine groups (-NH₂), and aromatic rings.[5][]

Experimental Protocol

This section details the methodology for acquiring an FTIR spectrum of this compound.

3.1. Materials and Equipment

-

This compound powder

-

Potassium bromide (KBr), spectroscopy grade

-

FTIR spectrometer (e.g., Thermo Fisher Nicolet iS50 or equivalent)

-

Agate mortar and pestle

-

Hydraulic press for KBr pellet preparation

-

Spatula

-

Sample holder

3.2. Sample Preparation (KBr Pellet Method)

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of this compound and 100-200 mg of the dried KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound sample to the KBr in the mortar.

-

Mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The mixture should have a uniform color.

-

Transfer the powder to the die of the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or semi-transparent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

3.3. FTIR Measurement

-

Background Scan: With the sample compartment empty, run a background scan to record the spectrum of the ambient atmosphere (H₂O and CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Scan: Place the KBr pellet containing the sample in the spectrometer's sample holder.

-

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to improve signal-to-noise ratio)

-

-

Data Processing: After data acquisition, the resulting spectrum should be baseline corrected and normalized if necessary.

Data Presentation: Predicted FTIR Analysis of this compound

The following table summarizes the predicted characteristic infrared absorption bands for the functional groups present in this compound. These predictions are based on its known chemical structure and established FTIR correlation tables.[7][8][9][10]

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| 3500 - 3200 | Strong, Broad | O-H and N-H | Stretching |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 1620 - 1580 | Medium-Strong | N=N | Stretching |

| 1600 - 1450 | Medium-Strong | Aromatic C=C | Ring Stretching |

| 1550 - 1475 | Strong | N-O (in Nitro compounds if present, though not explicitly in the primary structure) | Asymmetric Stretching |

| 1350 - 1300 | Strong | S=O (in Sulfonates) | Asymmetric Stretching |

| 1250 - 1020 | Strong | C-N | Stretching |

| 1180 - 1120 | Strong | S=O (in Sulfonates) | Symmetric Stretching |

| 1050 - 1000 | Medium | C-S | Stretching |

| 900 - 675 | Strong | Aromatic C-H | Out-of-plane Bending |

Visualization of Workflows and Structures

The following diagrams illustrate the experimental workflow and the chemical structure of this compound.

Caption: Experimental workflow for FTIR analysis of this compound.

Caption: Key functional groups in the this compound molecule.

References

- 1. This compound | 85631-88-5 | FD32914 | Biosynth [biosynth.com]

- 2. CAS 85631-88-5: this compound | CymitQuimica [cymitquimica.com]

- 3. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 4. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 5. worlddyevariety.com [worlddyevariety.com]

- 7. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. eng.uc.edu [eng.uc.edu]

Quantitative Analysis of Direct Black 168 in Wastewater: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of Direct Black 168, a trisazo dye, in wastewater samples. The methods described include UV-Vis Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis. Adherence to these protocols is crucial for accurate monitoring of dye concentrations in industrial effluents and for assessing the efficacy of water treatment processes.

Introduction

This compound is a water-soluble synthetic dye extensively used in the textile and leather industries.[1][2][3][4] Due to its complex aromatic structure, it is resistant to degradation and can persist in the environment, leading to aesthetic pollution of water bodies and potential ecological harm.[1] The effective monitoring of this compound concentrations in wastewater is therefore essential for environmental protection and for ensuring compliance with regulatory standards. This document outlines validated methods for its quantification.

Analytical Methods Overview

Three primary methods for the quantitative analysis of this compound in wastewater are presented:

-

UV-Vis Spectrophotometry: A straightforward and cost-effective method for rapid screening and quantification based on the dye's light absorption properties.

-